molecular formula C11H16N2O2 B592309 tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 873551-20-3

tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B592309
Key on ui cas rn: 873551-20-3
M. Wt: 208.261
InChI Key: QFQAHPXXVKMPSS-UHFFFAOYSA-N
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Patent
US09394282B2

Procedure details

Methanesulfonyl chloride (0.189 mL, 2.43 mmol) was added to a mixture of tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate (500 mg, 2.21 mmol) and N-ethyl-N-isopropylpropan-2-amine (0.579 mL, 3.31 mmol) in chloroform (8.8 mL) at 0° C. The reaction mixture was stirred at 0° C. for 45 minutes, and was then partitioned between dichloromethane and water. The organic layer was dried over anhydrous sodium sulfate, and the dried solution was filtered. The filtrate was concentrated in vacuo, and the residue was dissolved in pyridine (5.5 mL). The reaction mixture was heated to 120° C. for 4 hours, and was then cooled to ambient temperature. The cooled reaction mixture was partitioned between ethyl acetate and water, and the organic layer was washed sequentially with water and saturated aqueous sodium chloride solution. The washed solution was dried over anhydrous sodium sulfate, and the dried solution was filtered. The filtrate was concentrated in vacuo, and the residue was purified by flash-column chromatography (using a gradient elution of 0-100%, ethyl acetate/hexanes) to afford the title compound. 1H NMR (500 MHz, CDCl3): δ 6.55 (br s, 1H), 4.05 (m, 2H), 3.55 (t, J=5.6 Hz, 2H), 2.34 (br s, 2H), 1.46 (s, 9H).
Quantity
0.189 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.579 mL
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CS(Cl)(=O)=O.[C:6]([C:8]1(O)[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]1)#[N:7].C(N(C(C)C)C(C)C)C>C(Cl)(Cl)Cl>[C:6]([C:8]1[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH:9]=1)#[N:7]

Inputs

Step One
Name
Quantity
0.189 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
500 mg
Type
reactant
Smiles
C(#N)C1(CCN(CC1)C(=O)OC(C)(C)C)O
Name
Quantity
0.579 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
8.8 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then partitioned between dichloromethane and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
the dried solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in pyridine (5.5 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 120° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
the organic layer was washed sequentially with water and saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The washed solution was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
the dried solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash-column chromatography (
WASH
Type
WASH
Details
a gradient elution of 0-100%, ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(#N)C1=CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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